molecular formula C9H12BNO4 B11742765 4-Acetamido-3-methoxyphenylboronic acid

4-Acetamido-3-methoxyphenylboronic acid

Cat. No.: B11742765
M. Wt: 209.01 g/mol
InChI Key: PZYTYORKBWJUKX-UHFFFAOYSA-N
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Description

(4-Acetamido-3-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with acetamido and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH₃)₃), under low-temperature conditions to prevent over-alkylation .

Industrial Production Methods

Industrial production of boronic acids, including (4-acetamido-3-methoxyphenyl)boronic acid, often employs similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Acetamido-3-methoxyphenyl)boronic acid is unique due to the presence of both acetamido and methoxy groups, which can influence its reactivity and binding properties in chemical and biological systems. This dual substitution pattern can enhance its utility in specific synthetic and medicinal applications compared to its analogs .

Properties

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

(4-acetamido-3-methoxyphenyl)boronic acid

InChI

InChI=1S/C9H12BNO4/c1-6(12)11-8-4-3-7(10(13)14)5-9(8)15-2/h3-5,13-14H,1-2H3,(H,11,12)

InChI Key

PZYTYORKBWJUKX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)C)OC)(O)O

Origin of Product

United States

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